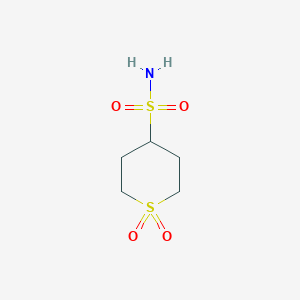

1,1-Dioxothiane-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1-Dioxothiane-4-sulfonamide is an organic compound with the molecular formula C5H11NO4S2 and a molecular weight of 213.28 . It is used in various research and development applications .

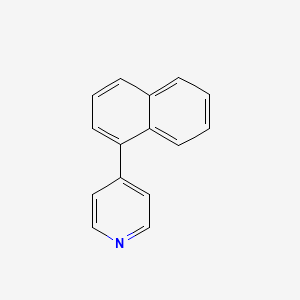

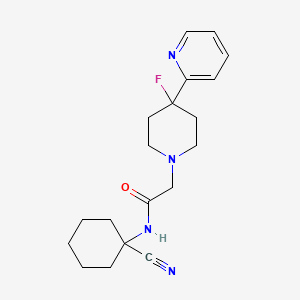

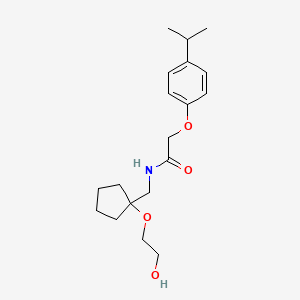

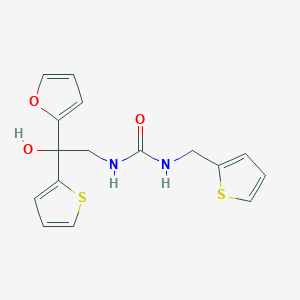

Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with sulfur and oxygen atoms, along with a sulfonamide group .Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 508.5±60.0 °C, and its density is predicted to be 1.55±0.1 g/cm3 . The compound’s pKa is predicted to be 9.98±0.20 .Wissenschaftliche Forschungsanwendungen

Synthesis of Sulfonamide Derivatives

The synthesis of new sulfonamide derivatives through electrochemical methods has been explored, highlighting a one-pot procedure for producing these derivatives with potential biological significance. This method emphasizes environmentally friendly practices, avoiding toxic reagents, and is significant in developing new pharmaceuticals and other applications (Nematollahi, Davarani, Mirahmadpour, & Varmaghani, 2014).

Preferential Solvation Parameters

The study of preferential solvation parameters in 1,4-dioxane + water binary mixtures sheds light on the solvation effects on sulfonamides. This research is crucial for understanding the interaction of sulfonamides with different solvents, which is fundamental in drug formulation and delivery (Delgado, Peña, & Martínez, 2014).

Carbonic Anhydrase Inhibition

Research on aromatic sulfonamide inhibitors of carbonic anhydrases reveals their potential in therapeutic applications. These inhibitors show varying degrees of activity against different isoenzymes, suggesting their role in the treatment and diagnosis of various diseases (Supuran, Maresca, Gregáň, & Remko, 2013).

Advanced Synthesis Techniques

The development of efficient synthesis methods for important functional groups like sulfonamides is crucial in medicinal chemistry. Studies focusing on the oxidation of sulfenamide functionality, leading to the efficient synthesis of various sulfonamide compounds, are foundational for pharmaceutical advancements (Larsen & Roberts, 1986).

Antimicrobial Activity and Docking Study

The synthesis and evaluation of novel sulfonamide derivatives for antimicrobial activities highlight their potential in combating various bacterial strains. Molecular docking studies further elucidate the interaction of these compounds with bacterial proteins, offering insights into drug design and development (Hussein, 2018).

Wirkmechanismus

Target of Action

1,1-Dioxothiane-4-sulfonamide is a member of the sulfonamide class of drugs . Sulfonamides are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, pH regulation, and folate synthesis .

Mode of Action

Sulfonamides, including this compound, exhibit their pharmacological activities by inhibiting these target enzymes . By binding to these enzymes, sulfonamides prevent them from catalyzing their respective reactions, leading to alterations in the physiological processes they regulate .

Eigenschaften

IUPAC Name |

1,1-dioxothiane-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S2/c6-12(9,10)5-1-3-11(7,8)4-2-5/h5H,1-4H2,(H2,6,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFNEDGXMKPKKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Methyl-2-(thiophen-2-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2796986.png)

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2796987.png)

![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2796992.png)

![N-Methyl-N-[2-[1-(3-methylpyridin-2-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2796993.png)

![4-((1H-imidazol-1-yl)methyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2796996.png)

![N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B2796997.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2797002.png)